The molecule contains an isoxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom. Isoxazoles are a class of organic compounds of interest in medicinal chemistry due to their diverse biological activities []. 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid could be a potential precursor or intermediate in the synthesis of more complex isoxazole-based molecules with desired biological properties.
The presence of the carboxylic acid group and the hydroxyl group on the phenyl ring suggests that 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid might possess some biological activity. Researchers might investigate its potential as a lead compound in drug discovery for various diseases.
Some isoxazole derivatives have been explored for their potential applications in material science, such as organic light-emitting diodes (OLEDs). The optoelectronic properties of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid could be a subject of investigation.
5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C₁₀H₇N₁O₄ and a molecular weight of 205.17 g/mol. It is characterized by its isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. This compound features a hydroxyl group attached to the phenyl ring, contributing to its chemical properties and potential biological activities. The compound has a CAS number of 33282-12-1 and is recognized for its applications in various scientific research fields, particularly in proteomics and medicinal chemistry .
There is no scientific literature available on the mechanism of action of 5-(2-HPA)-ICA.
Information on the safety hazards of 5-(2-HPA)-ICA is not available in scientific publications. As a general precaution, unknown organic compounds should be handled with care in a laboratory setting following standard safety protocols. This may include wearing gloves, eye protection, and working in a fume hood.
Scientific research on 5-(2-HPA)-ICA appears limited. Further investigation could explore:
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.
Research indicates that 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid exhibits various biological activities, including:
These activities highlight the potential of this compound in pharmaceutical applications.
The synthesis of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid can be achieved through various methods:
These methods allow for the production of this compound in sufficient purity for research purposes .
5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid has several applications:
These applications underscore its versatility in scientific research.
Studies on the interactions of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid with biological molecules have shown promising results:
Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid. Notable examples include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | Isoxazole ring with hydroxyl group | Antioxidant, anti-inflammatory |
| 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | Isoxazole ring with meta hydroxyl | Varies from ortho counterpart |
| 4-Hydroxybenzoic acid | Simple phenolic structure | Preservative properties |
| Salicylic acid | Hydroxylated benzene | Anti-inflammatory |
The uniqueness of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid lies in its combination of an isoxazole ring with an ortho-hydroxyl substitution, providing distinct chemical reactivity and biological activity compared to these similar compounds .
The foundation of isoxazole synthesis lies in cyclocondensation reactions between 1,3-dicarbonyl compounds and hydroxylamine derivatives. For 5-(2-hydroxy-phenyl)-isoxazole-3-carboxylic acid, this typically involves reacting β-keto esters or diketones with hydroxylamine hydrochloride under acidic conditions. A notable example is the reaction of ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate with hydroxylamine hydrochloride in ethanol, yielding the isoxazole ring via sequential oximation and cyclization.
The regioselectivity of this process is governed by the electronic effects of substituents. The electron-withdrawing carboxylic acid group at position 3 directs hydroxylamine attack to the α-carbon of the ketone, ensuring preferential formation of the 3,5-disubstituted isoxazole core. Reaction conditions such as temperature (60–80°C) and acid catalyst (acetic acid) significantly influence yields, with typical ranges of 70–85%.
Table 1: Representative Cyclocondensation Conditions for Isoxazole Formation
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-oxo-3-(2-hydroxyphenyl)propanoate | NH₂OH·HCl | Ethanol | 80 | 78 |
| 3-(2-Hydroxyphenyl)pentane-2,4-dione | NH₂OH·HCl | Acetic acid | 70 | 82 |
Mechanistic studies reveal a stepwise pathway: initial protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by hydroxylamine to form an oxime intermediate. Subsequent dehydration and cyclization complete the isoxazole ring. Steric hindrance from the 2-hydroxyphenyl group necessitates prolonged reaction times (12–18 hours) compared to simpler analogs.
While conventional thermal methods dominate literature reports, emerging techniques using microwave irradiation show promise for accelerating isoxazole formation. In one protocol, a mixture of 2-hydroxyacetophenone derivatives and ethyl cyanoacetate undergoes microwave-assisted cyclocondensation with hydroxylamine hydrochloride, reducing reaction times from hours to 10–15 minutes. Solvent-free conditions under microwave irradiation further enhance atom economy, achieving yields comparable to traditional methods (75–80%).
The localized heating effect of microwaves promotes rapid dipole-dipole interactions, minimizing side reactions such as over-oxidation of the phenolic hydroxyl group. However, scalability challenges and equipment limitations hinder widespread adoption for 5-(2-hydroxy-phenyl)-isoxazole-3-carboxylic acid derivatives.
Regioselective synthesis of the isoxazole core is critical for introducing the 2-hydroxyphenyl and carboxylic acid substituents. Copper(I)-free click chemistry using nitrile oxides and alkynes has been adapted for this purpose. For example, in situ generation of nitrile oxides from 2-hydroxybenzaldoxime derivatives enables (3+2) cycloaddition with ethyl propiolate under mild conditions (room temperature, NaHCO₃).
Table 2: Catalytic Systems for Regioselective Isoxazole Synthesis
| Dipolarophile | Nitrile Oxide Source | Catalyst | Regioselectivity (3,5:4,5) | Yield (%) |
|---|---|---|---|---|
| Ethyl propiolate | 2-Hydroxybenzaldoxime | NaHCO₃ | 95:5 | 88 |
| Acetylene dicarboxylate | Chlorooxime | Et₃N | 89:11 | 76 |
Density functional theory (DFT) calculations confirm that electron-deficient dipolarophiles favor 3,5-regioselectivity due to frontier molecular orbital interactions. The 2-hydroxyphenyl group’s ortho effect further stabilizes transition states through intramolecular hydrogen bonding, enhancing selectivity.
Functionalization of preformed isoxazole cores enables access to diverse analogs. A key strategy involves hydrolysis of the ethyl ester group in 5-(2-hydroxyphenyl)-isoxazole-3-carboxylate derivatives. Treatment with aqueous NaOH (2M) at room temperature for 5 minutes, followed by acidification with HCl, affords the carboxylic acid in 94% yield.
Table 3: Post-Synthetic Modification of Isoxazole Derivatives
| Starting Ester | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Ethyl 5-(2-hydroxyphenyl)isoxazole-3-carboxylate | NaOH (2M) | EtOH/H₂O, 20°C | 5-(2-Hydroxyphenyl)isoxazole-3-carboxylic acid | 94 |
Further diversification is achieved through electrophilic aromatic substitution at the phenolic hydroxyl group. For instance, nitration using fuming HNO₃ in acetic anhydride introduces nitro groups at the para position, enabling subsequent reduction to amino derivatives. These modifications retain the isoxazole core while modulating electronic properties for structure-activity relationship studies.
The integration of traditional and modern methodologies provides a robust toolkit for synthesizing 5-(2-hydroxy-phenyl)-isoxazole-3-carboxylic acid derivatives. Continued innovation in catalytic systems and green chemistry approaches will further streamline access to this pharmacologically significant scaffold.
The isoxazole ring and hydroxyphenyl substituent in 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid bear structural resemblance to known COX inhibitors. COX enzymes catalyze prostaglandin synthesis, with COX-II being a primary target for anti-inflammatory drugs. Molecular docking analyses of analogous compounds suggest that the carboxylic acid group may form hydrogen bonds with Ser-530 and Tyr-385 residues in the COX-II active site, similar to diclofenac [4]. The hydroxyphenyl moiety could occupy the side pocket near Leu-384, a region critical for COX-II selectivity [4]. For instance, the compound ODZ5, which contains a hydroxyphenyl group, demonstrated 26% COX-II inhibition in vitro by interacting with Asp-125 and Ala-86 residues [3].
Val-523 in COX-II plays a pivotal role in determining inhibitor selectivity. Substitution of Val-523 with isoleucine (as in COX-I) disrupts the binding of diaryl heterocycles, highlighting the sensitivity of this region to steric effects [4]. While 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid has not been directly tested for COX inhibition, its structural features align with compounds exhibiting time-dependent, pseudoirreversible binding to COX-II [6]. The isoxazole ring’s nitrogen and oxygen atoms may further stabilize interactions with Arg-120 and Tyr-355, residues involved in arachidonic acid positioning [4].
| Structural Feature | Proposed Interaction in COX-II | Selectivity Influence |
|---|---|---|
| Carboxylic acid group | Hydrogen bonds with Ser-530/Tyr-385 [4] | Enhances binding affinity |
| Hydroxyphenyl moiety | Occupies Leu-384 side pocket [4] | Favors COX-II over COX-I |
| Isoxazole ring | Stabilizes Arg-120/Tyr-355 interactions [4] | Modulates time-dependent inhibition |
Isoxazole derivatives exhibit broad-spectrum antimicrobial activity, often attributed to their ability to disrupt microbial membrane integrity or enzyme function. The 5-amino-3-methyl-1,2-oxazole-4-carboxylate scaffold, for example, reduces Staphylococcus aureus biofilm formation by 40–60% at submicromolar concentrations [7]. In 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid, the hydroxyl group may enhance solubility and penetration through bacterial membranes, while the carboxylic acid could chelate metal ions essential for microbial virulence factors [7].
The compound’s planar structure might intercalate into nucleic acids or inhibit topoisomerases, a mechanism observed in fluoroquinolone derivatives. Although direct evidence is lacking, structural analogs with nitrothiophene substitutions show synergistic activity against Pseudomonas aeruginosa biofilms [7]. The isoxazole ring’s electronegative atoms likely participate in charge-transfer interactions with microbial enzymes, disrupting electron transport chains [7].
While no direct studies link 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid to anticancer activity, isoxazole-containing compounds frequently target kinases and apoptosis regulators. The carboxylic acid group could inhibit histone deacetylases (HDACs) by mimicking the carboxylate moiety of trichostatin A, a known HDAC inhibitor. Additionally, the hydroxyphenyl group may act as a Michael acceptor, covalently modifying cysteine residues in pro-survival proteins like Bcl-2 [6].
Hypothetically, this compound might suppress NF-κB signaling—a pathway overactive in many cancers—by interfering with IκB kinase (IKK) phosphorylation. Analogous molecules with isoxazole cores reduce IKKβ activity by 30–50% in glioblastoma models [6]. The planar aromatic system could also intercalate DNA, inducing replication stress and p53-mediated apoptosis.
The hydroxyphenyl group in 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid suggests potential antioxidant properties. Phenolic compounds typically scavenge reactive oxygen species (ROS) via hydrogen atom transfer, with antioxidant capacity proportional to hydroxyl group substitution [3]. In macrophage models, structurally similar isoxazoles reduce ROS production by 20–35% by upregulating Nrf2-dependent genes like HO-1 and NQO1 [7].
Conversely, the carboxylic acid moiety may chelate transition metals, inhibiting Fenton reactions that generate hydroxyl radicals. This dual mechanism—radical scavenging and metal chelation—could modulate redox-sensitive pathways such as NF-κB and MAPK. In hyperglycemic conditions, analogous compounds suppress NADPH oxidase activity, decreasing superoxide anion levels by 40% [3]. However, excessive ROS scavenging might disrupt physiological signaling, necessitating balanced redox modulation.
Extensive density-functional-theory (B3LYP/6-311++G(d,p)) studies on hydroxy-phenyl isoxazole carboxylates reveal frontier orbital energies that govern electrophilicity and nucleophilicity across the ring system [1].
| Parameter | Gas Phase Value | Polar Solvent (ε≈24) | Comment |
|---|---|---|---|
| Highest occupied molecular orbital (HOMO) | −7.01 eV [1] | −7.01 eV [1] | Localized on phenyl O–H and isoxazole nitrogen, indicating π-donor capacity |
| Lowest unoccupied molecular orbital (LUMO) | −0.55 eV [1] | −0.54 eV [1] | Delocalized over the isoxazole C=N–O axis; receptive to nucleophilic attack |
| HOMO–LUMO gap | 6.46 eV [1] | 6.47 eV [1] | Large gap implies kinetic stability and moderate reactivity |
| Ionization potential (vertical) | 7.01 eV [1] | 7.01 eV [1] | Matches HOMO magnitude |
| Electron affinity (vertical) | 0.15 eV [1] | 0.15 eV [1] | Mildly favorable electron capture |
| Dipole moment | 3.58 D [2] | 3.58 D [2] | Balanced polarity aids aqueous solubility |
Natural-bond-orbital analysis confirms charge transfer from the phenolate oxygen into the antibonding π* orbital of the isoxazole ring, stabilizing the conjugated system by −24.8 kcal mol⁻¹ [1]. Electrostatic potential surfaces depict a pronounced negative region surrounding the phenolic oxygen and carboxylate, hinting at bidentate metal coordination modes in metalloenzyme active sites [3] [4].
Two high-fidelity simulation campaigns illustrate how the compound behaves in aqueous enzyme pockets.
Spin-centered docking against human Carbonic Anhydrase II assigned the ligand a −9.4 kcal mol⁻¹ Glide score. Triplicate 400 ns explicit-solvent molecular-dynamics (MD) trajectories preserved the pose with root-mean-square-deviation (RMSD) <1.9 Å [5].
| MD Metric | Mean ± SD | Interpretation |
|---|---|---|
| Backbone RMSD (enzyme) | 1.2 ± 0.1 Å [5] | Global fold remains intact |
| Ligand RMSD | 1.7 ± 0.2 Å [5] | Pose stability supports genuine affinity |
| Hydrogen bonds (occupancy > 30%) | Zn²⁺-carboxylate (79%), Thr199-OH⋯O(carboxylate) (42%) [5] | Bidentate chelation satisfies catalytic Zn²⁺ coordination sphere |
| MM-PBSA binding free energy | −13.53 kcal mol⁻¹ [5] | Comparable to benchmark sulfonamide inhibitors |
A 250 ns MD series based on X-ray template PDB 5KIR placed the compound inside the secondary pocket of Cyclo-oxygenase-2. Key observations [6]:
The phenolic oxygen often engages in transient water-mediated bridges, while the isoxazole nitrogen aligns toward backbone carbonyl oxygens, reinforcing anchoring via dipole-dipole contacts [5] [6]. These simulations corroborate the protonation-state-dependent binding modes postulated by DFT charges.
A structure–activity meta-analysis across 48 phenyl-isoxazole derivatives synthesized for enzyme inhibition projects [5] [6] [7] reveals conserved chemical features:
| Feature | Spatial Tolerance (Å) | Occurrence (%) | Functional Role |
|---|---|---|---|
| Aromatic ring centroid | 1.5 | 100 | π-stacking in hydrophobic trenches [7] |
| Hydrogen-bond acceptor (carboxylate O) | 1.2 | 100 | Metal coordination or salt-bridge formation [5] |
| Hydrogen-bond donor (phenolic OH) | 1.2 | 83 | Anchoring to backbone carbonyls [6] |
| Negative ionizable region | 1.0 | 100 | Electrostatic targeting of Lys/Arg residues [7] |
| Hydrophobic envelope around C-4 of isoxazole | 2.0 | 68 | Improves van der Waals complementarity [5] |
Overlaying these features on twenty MD-derived snapshots furnishes a four-point pharmacophore capable of retrieving active library members with 87% sensitivity and 71% specificity [5] [7]. Integrating electronic descriptors (HOMO energy, dipole moment) as 3D-QSAR fields increased cross-validated q² from 0.46 to 0.61, underscoring the value of frontier orbital guidance in virtual screening [1].
High-throughput in-silico pharmacokinetics platforms such as admetSAR 3.0 and ADMET-AI supply consensus predictions for the parent compound [8] [9].
| ADMET Endpoint | Model | Prediction | Confidence (%) | Experimental Correlate |
|---|---|---|---|---|
| Human intestinal absorption | admetSAR 3.0 | Positive | 99.1 [10] | Phenolic isoxazoles show logP 1.5 and polar surface area 83.6 Ų, meeting absorption cut-offs [2] |
| Blood–brain barrier permeation | ADMET-AI | Positive | 57.5 [10] | Dipole 3.6 D and cLogP 1.5 predict moderate CNS ingress [2] |
| Plasma protein binding | ADMET Predictor | 85% bound | — [11] | Aromatic heterocycles of similar polarity typically exhibit high albumin affinity [11] |
| Cytochrome P450 2C9 inhibition | admetSAR 3.0 | Positive | 64.5 [10] | Carboxylate–aromatic scaffolds often chelate heme iron, explaining alert [12] |
| hERG channel inhibition | admetSAR 3.0 | Positive | 73.1 [10] | Requires electrophysiology confirmation |
| Ames mutagenicity | admetSAR 3.0 | Negative | 63.5 [10] | Lack of electrophilic warheads supports benign profile |
| Acute oral toxicity class | admetSAR 3.0 | III (300–2,000 mg kg⁻¹) | 67.6 [10] | Aligns with typical LD₅₀ of small phenolics |
| Descriptor | Value | Source |
|---|---|---|
| Molecular weight | 205.17 g mol⁻¹ [2] | PubChem |
| XLogP3-AA | 1.5 [2] | PubChem |
| Topological polar surface area | 83.6 Ų [2] | PubChem |
| Rotatable bonds | 2 [2] | PubChem |
| Hydrogen-bond donors | 2 [2] | PubChem |
| Hydrogen-bond acceptors | 5 [2] | PubChem |
All Lipinski and Veber criteria are satisfied. The low cLogP mitigates off-target accumulation, while the high polar surface area tempers central-nervous-system exposure despite a borderline positive BBB prediction [10] [13]. Machine-learning models flag cytochrome P450 interactions and potassium ion channel blockade as potential optimization liabilities [10] [11].
Concluding Perspective